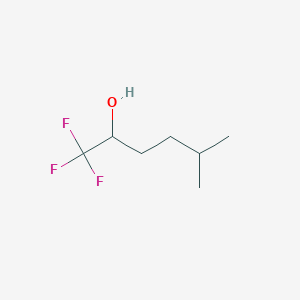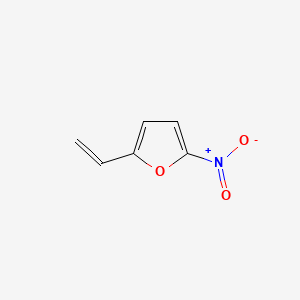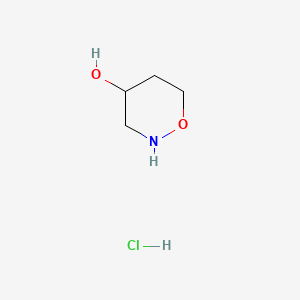
1,2-Oxazinan-4-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxazinan-4-olhydrochloride is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Oxazinan-4-olhydrochloride can be synthesized through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones via silica-supported perchloric acid catalysis. This method is eco-friendly and proceeds under mild reaction conditions, yielding the desired product in good yields . Another method involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Oxazinan-4-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazoles using oxidizing agents.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and ruthenium complexes .
Major Products Formed
The major products formed from these reactions include oxadiazoles, oxazolidines, and other heterocyclic compounds with potential biological activities .
Aplicaciones Científicas De Investigación
1,2-Oxazinan-4-olhydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Oxazinan-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and interact with cellular receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2-Oxazinan-4-olhydrochloride include:
1,2,4-Oxadiazoles: Known for their antibacterial and antiviral activities.
1,3-Oxazinan-2-ones: Important heterocyclic compounds with significant biological activities.
1,2,4-Oxadiazines: Stable non-aromatic rings used in anticancer and antimicrobial agents.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H10ClNO2 |
|---|---|
Peso molecular |
139.58 g/mol |
Nombre IUPAC |
oxazinan-4-ol;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c6-4-1-2-7-5-3-4;/h4-6H,1-3H2;1H |
Clave InChI |
UEPWGWJJCPPUJC-UHFFFAOYSA-N |
SMILES canónico |
C1CONCC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


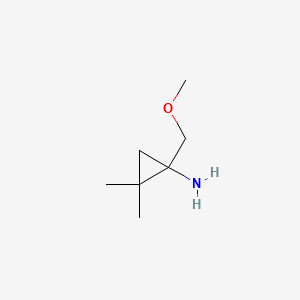
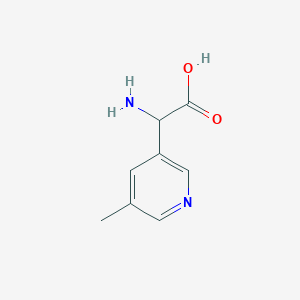

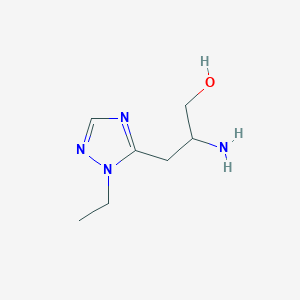
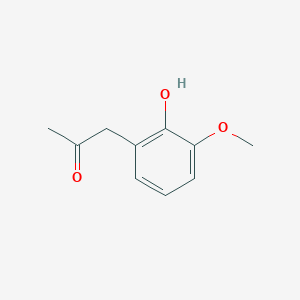

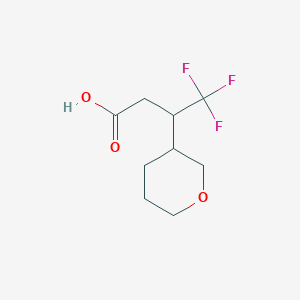

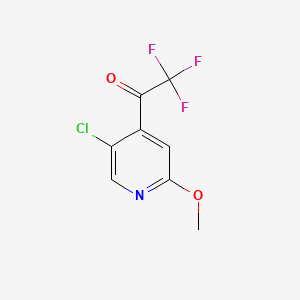
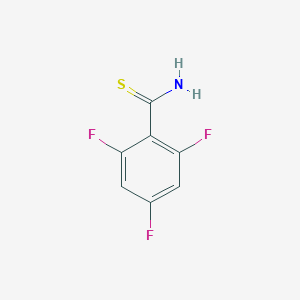
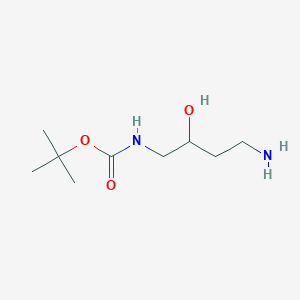
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
